N-Ethyl-4-fluoro-3-iodobenzamide is an organic compound categorized under the class of benzamides, characterized by the presence of an ethyl group, a fluorine atom, and an iodine atom attached to a benzene ring. Its molecular formula is , indicating it contains carbon, hydrogen, fluorine, iodine, nitrogen, and oxygen. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of more complex aromatic compounds and pharmaceuticals.
N-Ethyl-4-fluoro-3-iodobenzamide can be sourced from various chemical suppliers and is classified as a halogenated aromatic amide. Its unique structure allows it to participate in multiple chemical reactions, making it valuable in both research and industrial applications.
The synthesis of N-Ethyl-4-fluoro-3-iodobenzamide typically involves several key steps:
These steps can be optimized for large-scale production using continuous flow reactors and efficient catalysts to enhance yield and purity .
N-Ethyl-4-fluoro-3-iodobenzamide features a benzene ring substituted at the para position with a fluorine atom and at the meta position with an iodine atom. The ethyl group is attached to the nitrogen atom of the amide functional group.
Key structural data include:
N-Ethyl-4-fluoro-3-iodobenzamide can participate in various chemical reactions:
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are often employed to characterize this compound's structure and purity .
N-Ethyl-4-fluoro-3-iodobenzamide has several scientific applications:
N-Ethyl-4-fluoro-3-iodobenzamide belongs to a structurally diverse family of halogenated benzamides investigated for targeted oncology applications. Systematic naming follows IUPAC conventions where the parent benzamide is numbered with the carbonyl carbon as position 1. Thus, "4-fluoro" designates fluorine at C4, "3-iodo" specifies iodine at C3, and "N-ethyl" denotes ethyl substitution on the amide nitrogen. This compound is frequently cataloged under identifiers such as Catalog Number CM763684 (CheMenu) and S8458762 (Smolecule) [1] .
Table 1: Structural Analogues of N-Ethyl-4-fluoro-3-iodobenzamide
Compound Name | Substituent Differences | Key Chemical Properties |
---|---|---|
N-Ethyl-3-fluoro-2-iodobenzamide | Iodo at C2 (ortho to amide), fluoro at C3 | Enhanced steric hindrance; SMILES: CCNC(=O)C1=CC=CC(F)=C1I |
N-Ethyl-4-iodobenzamide | Lacks fluoro group; iodo at C4 | Simplified halogenation; PubChem CID 875746 [2] |
N-Ethyl-5-chloro-2-iodobenzamide | Chloro at C5, iodo at C2 | Altered halogen electronic effects |
N-Methyl-3-fluoro-2-iodobenzamide | Methyl vs ethyl on amide nitrogen | Reduced lipophilicity (lower log P) |
The ortho-iodo isomer (N-Ethyl-3-fluoro-2-iodobenzamide) exhibits greater steric constraint near the amide bond, potentially influencing melanin-binding conformation. Replacement of fluorine with chlorine (e.g., N-Ethyl-5-chloro-2-iodobenzamide) modifies electron distribution and lipophilicity, while N-alkyl chain variation (ethyl vs methyl) directly impacts log P values and metabolic stability . The specific 4-fluoro-3-iodo pattern in N-Ethyl-4-fluoro-3-iodobenzamide balances electronic modulation (fluorine inductivity) with radiosynthetic versatility (iodine as a prosthetic group for radioisotopes like I-131) [6] [8].
The development of halogenated benzamides spans five decades, originating from serendipitous observations of melanin-binding molecules. The foundational discovery occurred in 1968 when chlorpromazine—a phenothiazine antipsychotic—was found to accumulate in melanin-rich tissues, enabling visualization of melanoma metastases [3] [7]. This prompted systematic investigation into benzamide scaffolds bearing aromatic rings and protonatable amines, hypothesized to engage melanin via ionic and π-stacking interactions [3] [5].
The 1990s marked a transformative era with the rational design of N-(2-diethylaminoethyl)-4-iodobenzamide (BZA), incorporating a benzamide core linked to a tertiary amine side chain. Preclinical studies demonstrated that ¹²⁵I-BZA achieved 6.75 ± 0.67 %ID/g uptake in B16 murine melanomas at 1-hour post-injection, with tumor-to-blood ratios reaching 37.3 ± 6.9 by 24 hours [3] [5]. Clinical validation followed through phase II/III trials with analogues like ¹²³I-BZA and ¹²³I-BZA2 (N-(2-diethylaminoethyl)-2-iodobenzamide), confirming their efficacy in melanoma lesion detection [7] .
Table 2: Key Milestones in Halogenated Benzamide Development
Time Period | Key Compound Classes | Representative Agents | Advancements |
---|---|---|---|
1970s-1980s | Phenothiazines/Antimalarials | Chlorpromazine, Chloroquine | Initial melanin-binding discovery; SPECT imaging proof-of-concept |
1990s | Iodinated Benzamides | ¹²⁵I-BZA, ¹²³I-BZA2, ¹²³I-IMBA | Rational design; high tumor uptake; clinical validation |
2000s | Fluorinated Benzamides | [¹⁸F]FBZA, [¹⁸F]MEL050 | PET compatibility; improved resolution for metastasis detection |
2010s-Present | Hybrid Theranostic Agents | [¹⁸F]/[¹³¹I]ICF15002, [¹⁸F]44 | Integrated diagnostics (PET) and radionuclide therapy |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: